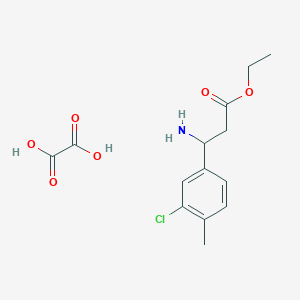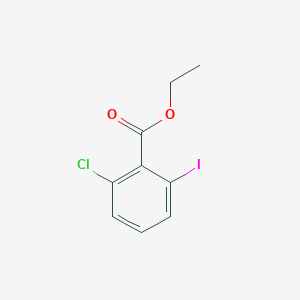![molecular formula C17H16OS B13090078 2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13090078.png)
2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde is an organic compound with a complex structure that includes a thiobenzaldehyde group and a 3-methylphenyl group
Méthodes De Préparation
The synthesis of 2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylpropanoyl chloride with thiobenzaldehyde in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiobenzaldehyde group to a thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiobenzaldehyde group is replaced by other nucleophiles like amines or alcohols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde can be compared with other similar compounds, such as:
2-[3-(4-Methylphenyl)propanoyl]benzenecarbothialdehyde: This compound has a similar structure but with a 4-methylphenyl group instead of a 3-methylphenyl group. The difference in the position of the methyl group can lead to variations in reactivity and biological activity.
3-(2-Methylphenyl)propionic acid: This compound is structurally related but lacks the thiobenzaldehyde group. It is used as a building block in organic synthesis and has different chemical properties and applications.
Propriétés
Formule moléculaire |
C17H16OS |
|---|---|
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
2-[3-(3-methylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16OS/c1-13-5-4-6-14(11-13)9-10-17(18)16-8-3-2-7-15(16)12-19/h2-8,11-12H,9-10H2,1H3 |
Clé InChI |
JKQGSMIMTLFISV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine](/img/structure/B13089996.png)

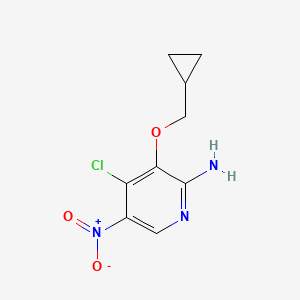
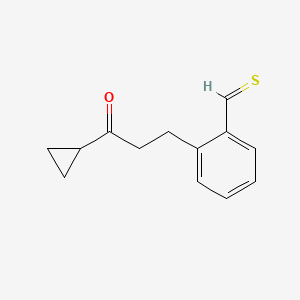
![2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13090012.png)

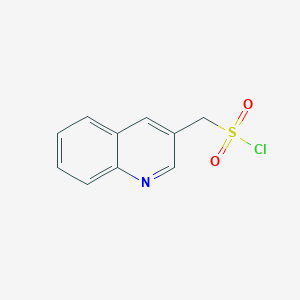
![trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13090034.png)
![(2E)-2-[(E)-3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B13090038.png)
![2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090042.png)

![tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13090047.png)
